molecular formula C18H21N3O2 B2559986 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1448047-54-8

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Cat. No.: B2559986
CAS No.: 1448047-54-8
M. Wt: 311.385
InChI Key: CTCLNTDGKMDDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yloxy group, and a benzylurea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyridin-2-yloxy intermediate: This involves the reaction of pyridine-2-ol with an appropriate halogenated benzyl compound under basic conditions to form the pyridin-2-yloxybenzyl intermediate.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or pyridin-2-yloxy positions, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(3-(pyridin-2-yloxy)phenyl)urea: This compound has a similar structure but with a phenyl group instead of a benzyl group.

    1-Cyclopentyl-3-(3-(pyridin-2-yloxy)ethyl)urea: This compound features an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(21-15-7-1-2-8-15)20-13-14-6-5-9-16(12-14)23-17-10-3-4-11-19-17/h3-6,9-12,15H,1-2,7-8,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLNTDGKMDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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